2-(4,5-Dimethyl-2-nitrophenoxy)acetohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-(4,5-Dimethyl-2-nitrophenoxy)acetohydrazide typically involves the reaction of 4,5-dimethyl-2-nitrophenol with chloroacetic acid, followed by the addition of hydrazine hydrate . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-(4,5-Dimethyl-2-nitrophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4,5-Dimethyl-2-nitrophenoxy)acetohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethyl-2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4,5-Dimethyl-2-nitrophenoxy)acetohydrazide can be compared with other similar compounds, such as:
2-(4-Nitrophenoxy)acetohydrazide: This compound has a similar structure but lacks the dimethyl groups, which can affect its reactivity and properties.
2-(4-Methyl-2-nitrophenoxy)acetohydrazide: This compound has only one methyl group, which can influence its chemical behavior and applications.
Properties
Molecular Formula |
C10H13N3O4 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-(4,5-dimethyl-2-nitrophenoxy)acetohydrazide |
InChI |
InChI=1S/C10H13N3O4/c1-6-3-8(13(15)16)9(4-7(6)2)17-5-10(14)12-11/h3-4H,5,11H2,1-2H3,(H,12,14) |
InChI Key |
BIFLBECSTVEPMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC(=O)NN)[N+](=O)[O-] |
Origin of Product |
United States |
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